3-Chloro-alpha,4-bis(trifluoromethyl)benzyl Alcohol
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Overview
Description
3-Chloro-alpha,4-bis(trifluoromethyl)benzyl Alcohol is an organic compound characterized by the presence of a chloro group and two trifluoromethyl groups attached to a benzyl alcohol structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-alpha,4-bis(trifluoromethyl)benzyl Alcohol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzyl chloride and trifluoromethylating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure efficient and cost-effective synthesis. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-alpha,4-bis(trifluoromethyl)benzyl Alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield 3-Chloro-alpha,4-bis(trifluoromethyl)benzaldehyde or 3-Chloro-alpha,4-bis(trifluoromethyl)benzoic acid.
Scientific Research Applications
3-Chloro-alpha,4-bis(trifluoromethyl)benzyl Alcohol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-alpha,4-bis(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity. These functional groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzyl Alcohol: This compound has a similar structure but lacks the chloro group.
3,5-Bis(trifluoromethyl)benzyl Alcohol: This compound has two trifluoromethyl groups but in different positions on the benzene ring.
3-Chloro-4-(trifluoromethyl)benzyl Alcohol: This compound has a similar structure but with only one trifluoromethyl group.
Uniqueness
3-Chloro-alpha,4-bis(trifluoromethyl)benzyl Alcohol is unique due to the presence of both a chloro group and two trifluoromethyl groups, which impart distinct chemical and physical properties. These functional groups enhance the compound’s reactivity and make it suitable for a variety of applications in research and industry.
Properties
Molecular Formula |
C9H5ClF6O |
---|---|
Molecular Weight |
278.58 g/mol |
IUPAC Name |
1-[3-chloro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H5ClF6O/c10-6-3-4(7(17)9(14,15)16)1-2-5(6)8(11,12)13/h1-3,7,17H |
InChI Key |
ZDYYDGWWQVUKHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)O)Cl)C(F)(F)F |
Origin of Product |
United States |
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